molecular formula C11H11NO2 B8475486 Methyl 4-cyano-2-ethylbenzoate

Methyl 4-cyano-2-ethylbenzoate

Cat. No. B8475486
M. Wt: 189.21 g/mol
InChI Key: SZFFUYUXNUKQSN-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

Charged methyl 4-bromo-2-ethylbenzoate (1.9 g, 7.85 mmol), Zn(CN)2 (1.48 g, 12.56 mmol), Pd(PPh3)4 (1.0 g, 0.94 mmol) and DMF (30 mL) to a flask, the system was then purged with nitrogen and heated at 100° C. for 6 h. The reaction mixture was then filtered. The filtrate was extracted with ethyl acetate and concentrated the organic phase for flash column chromatograph to give 0.6 g of the title compound (40%). 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=7.6 Hz), 2.99 (2H, q, J=7.6 Hz), 3.92 (3H, s), 7.52-7.54 (1H, m), 7.57 (1H, s), 7.90 (1H, d, J=8.0 Hz).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH2:12][CH3:13])[CH:3]=1.[CH3:14][N:15](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH2:12][CH3:13])[CH:3]=1)#[N:15] |f:2.3.4,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Name
Zn(CN)2
Quantity
1.48 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system was then purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the organic phase for flash column chromatograph

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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